3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

3-chloro-2-methyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c1-4-6(8)2-5(3-12-4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYBAQUYKRUCIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938634 | |

| Record name | 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-30-2, 175227-30-2 | |

| Record name | 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physical and chemical properties of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. Due to the limited availability of experimentally determined data for this specific molecule, this guide synthesizes computed properties with empirical data from structurally analogous compounds to offer a robust profile for research and development applications. This document is intended to serve as a vital resource for scientists and professionals engaged in the synthesis, handling, and application of this compound, providing foundational knowledge for its effective utilization in experimental and developmental workflows.

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

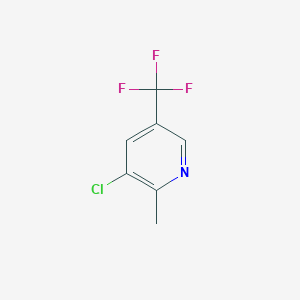

The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical design. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The pyridine ring, a privileged scaffold, offers a versatile platform for introducing these fluorine-containing moieties. 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine (Figure 1) emerges as a compound of interest, combining the features of a chlorinated and trifluoromethylated pyridine core, suggesting its potential as a key building block for novel chemical entities.

Figure 1: Chemical Structure of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

Caption: 2D representation of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical properties is paramount for its application in research and development, influencing everything from reaction conditions to formulation. The following section details the known and estimated properties of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine.

Molecular Identity and Composition

Accurate identification is the first step in any chemical workflow. The key identifiers for this compound are summarized in Table 1.

| Property | Value | Source |

| IUPAC Name | 3-chloro-2-methyl-5-(trifluoromethyl)pyridine | PubChem[1] |

| CAS Number | 175277-30-2 | PubChem[1] |

| Molecular Formula | C7H5ClF3N | PubChem[1] |

| Molecular Weight | 195.57 g/mol | PubChem[1] |

| Canonical SMILES | CC1=C(C=C(C=N1)C(F)(F)F)Cl | PubChem[1] |

Predicted and Comparative Physical State Properties

Table 2: Predicted and Comparative Physical Properties

| Property | 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine (Predicted/Computed) | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (Experimental) | 2-Chloro-5-(trifluoromethyl)pyridine (Experimental) |

| Physical State | Likely a liquid or low-melting solid at room temperature. | Liquid | Colorless to light yellow transparent liquid or crystal[2] |

| Melting Point | No data available | 16-20 °C | 32-34 °C[2] |

| Boiling Point | No data available | 50-55 °C at 11 mmHg | 171.6 °C at 760 mmHg[2] |

| Density | No data available | 1.524 g/mL at 25 °C | 1.4 g/cm³ (approx.)[2] |

| Refractive Index | No data available | n20/D 1.433 | No data available |

Note: The data for analogous compounds are provided for estimation and comparative purposes only and do not represent the experimental values for 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine.

The substitution of a methyl group for a fluorine atom at the 2-position is expected to influence the intermolecular forces and, consequently, the physical properties. Generally, the presence of a methyl group instead of a fluorine atom might lead to a slight increase in the boiling point due to increased van der Waals interactions, although the effect on the melting point is less predictable and is highly dependent on crystal packing.

Solubility Profile (Predicted)

The solubility of a compound is critical for its use in various applications, including reaction chemistry and biological assays.

-

Organic Solvents : Given its structure, 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

-

Aqueous Solubility : The presence of the trifluoromethyl group and the overall nonpolar nature of the substituted pyridine ring suggest that the compound will have low solubility in water.

Lipophilicity

Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a crucial parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

-

Computed XLogP3 : 2.8[1]

This computed value indicates a moderate level of lipophilicity, suggesting that the molecule is more soluble in lipids than in water. This is a common characteristic for compounds designed to cross biological membranes.

Spectroscopic Data for Structural Elucidation

While specific spectra for 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine are not publicly available, this section outlines the expected spectroscopic characteristics and provides data for a related compound for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro, methyl, and trifluoromethyl substituents.

-

¹³C NMR : The carbon NMR will display distinct signals for each of the seven carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR : The fluorine NMR should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Reference Spectra: ¹H NMR of 2-Chloro-5-(trifluoromethyl)pyridine [2]

For comparison, the proton NMR of the related compound 2-Chloro-5-(trifluoromethyl)pyridine shows signals at approximately 8.69 ppm, 7.90 ppm, and 7.50 ppm, corresponding to the protons on the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is expected to show characteristic absorption bands for:

-

C-H stretching (from the methyl group and aromatic ring)

-

C=N and C=C stretching vibrations of the pyridine ring

-

Strong C-F stretching bands associated with the trifluoromethyl group.

-

C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the exact mass of the molecular ion. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak).

Synthesis and Reactivity

A plausible synthetic route could involve the construction of the substituted pyridine ring or the modification of a pre-existing pyridine derivative. For instance, multi-step syntheses starting from simpler picolines and involving chlorination and trifluoromethylation reactions are common for this class of compounds.[3][4]

The reactivity of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is dictated by its functional groups. The pyridine nitrogen is basic and can be protonated or alkylated. The chlorine atom can be displaced via nucleophilic aromatic substitution, a reaction that is often facilitated by the electron-withdrawing trifluoromethyl group. The methyl group can potentially be functionalized, for example, through radical halogenation.

Figure 2: Conceptual Synthetic Workflow

Caption: A generalized synthetic pathway for trifluoromethylpyridines.

Safety, Handling, and Storage

Given the presence of chloro and trifluoromethyl groups, 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling : Avoid inhalation of vapors and contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the GHS hazard statements for the closely related 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine include warnings for being a flammable liquid and vapor, causing skin and serious eye irritation, and potentially causing respiratory irritation.[5][6] Similar precautions should be taken for the methyl analog.

Applications in Research and Development

Substituted trifluoromethylpyridines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The specific substitution pattern of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine makes it a potentially useful building block for creating libraries of compounds for high-throughput screening in drug discovery and for the development of new pesticides. The chlorine atom provides a handle for further diversification through cross-coupling reactions or nucleophilic substitution.

Conclusion

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a compound with significant potential as a building block in the development of new chemical entities. While a comprehensive set of experimentally determined physical properties is not yet available in the public literature, this guide provides a thorough overview based on computed data and comparison with structurally similar molecules. This information is intended to aid researchers in the safe and effective use of this compound in their synthetic and developmental endeavors. As research into this and related compounds continues, a more complete experimental profile is anticipated to become available.

References

- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

-

PubChem. (n.d.). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Retrieved from [Link]

- Google Patents. (n.d.). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.

-

Oakwood Chemical. (n.d.). 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

- Google Patents. (n.d.). EP0074192B1 - Chloro-trifluoromethyl pyridines.

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 136-149. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Google Patents. (n.d.). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.

-

Oakwood Chemical. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

Sources

- 1. 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. echemi.com [echemi.com]

- 6. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research, prized for its versatile reactivity and ability to interact with biological targets. The strategic incorporation of a trifluoromethyl (-CF3) group into this heterocyclic system bestows a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine emerges as a particularly valuable building block, offering multiple reaction sites for diversification and the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and key applications, designed to empower researchers in their pursuit of novel bioactive compounds.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's fundamental properties is paramount for its effective utilization in research and development. The key physicochemical data for 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClF₃N | |

| Molecular Weight | 195.57 g/mol | |

| IUPAC Name | 3-chloro-2-methyl-5-(trifluoromethyl)pyridine | |

| CAS Number | 175227-30-2 | |

| Boiling Point | 161.88 °C at 760 mmHg | |

| Density | 1.354 g/cm³ | |

| SMILES | CC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| InChIKey | NKYBAQUYKRUCIO-UHFFFAOYSA-N |

Spectroscopic Characterization

Synthesis of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine: A Strategic Approach

The synthesis of substituted pyridines, particularly those bearing a trifluoromethyl group, often involves multi-step sequences starting from readily available precursors. A plausible and industrially relevant synthetic strategy for 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine would likely commence with a suitable picoline derivative, followed by a sequence of halogenation reactions.

A general and widely applicable method for the synthesis of trifluoromethylpyridines involves the chlorination of a methyl group on the pyridine ring to a trichloromethyl group, followed by a halogen exchange (Halex) reaction using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[5][6] Subsequent chlorination of the pyridine ring can then be performed to introduce the chloro substituent at the desired position.

Caption: A plausible synthetic pathway to the target molecule.

Experimental Protocol: Chlorination of 2-Methyl-5-(trifluoromethyl)pyridine (Hypothetical)

The following is a generalized, hypothetical protocol based on established methods for the chlorination of pyridine rings.[7] Note: This protocol is for illustrative purposes and should be optimized and validated in a laboratory setting.

Materials:

-

2-Methyl-5-(trifluoromethyl)pyridine

-

Chlorinating agent (e.g., N-chlorosuccinimide (NCS), chlorine gas)

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 2-methyl-5-(trifluoromethyl)pyridine (1.0 eq) in the chosen anhydrous solvent.

-

Under a nitrogen atmosphere, add the chlorinating agent (1.0-1.2 eq) portion-wise to the stirred solution. The reaction may be exothermic, and cooling with an ice bath may be necessary.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a suitable aqueous solution (e.g., sodium thiosulfate solution if chlorine gas is used).

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation to afford 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is dictated by the interplay of its substituents. The electron-withdrawing trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution, while the chloro substituent at the 3-position serves as a versatile handle for various cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions

The chlorine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by coupling with the corresponding boronic acids or their esters. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[8][9][10]

-

Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and other nitrogen-containing heterocycles. The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine ligand.[2][11][12][13]

Caption: Key cross-coupling reactions of the title compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the trifluoromethyl-substituted pyridine ring facilitates nucleophilic aromatic substitution at the chloro-position. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the chloride ion to afford a variety of functionalized pyridine derivatives. The reaction is often carried out in a polar aprotic solvent at elevated temperatures.

Applications in Agrochemicals and Pharmaceuticals

Trifluoromethylpyridine derivatives are integral components in a wide array of commercially successful agrochemicals and pharmaceuticals.[5][14][15][16][17][18][19] The unique properties imparted by the trifluoromethyl group often lead to enhanced efficacy and improved pharmacokinetic profiles. 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of these complex molecules.

-

Insecticides: The trifluoromethylpyridine moiety is a key pharmacophore in several modern insecticides. For instance, related compounds are precursors to insecticides that act on the nervous system of insects.[17]

-

Herbicides: Many potent and selective herbicides contain the trifluoromethylpyridine scaffold. These compounds often function by inhibiting essential plant enzymes.[17]

-

Fungicides: The fungicidal activity of compounds derived from trifluoromethylpyridines is well-documented. These derivatives can disrupt fungal cell processes, leading to effective disease control in crops.[17]

-

Pharmaceuticals: In drug discovery, the 3-chloro-2-methyl-5-(trifluoromethyl)pyridine core can be elaborated to generate novel drug candidates targeting a range of therapeutic areas. The trifluoromethyl group can enhance binding affinity to target proteins and improve metabolic stability.[20]

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine stands as a testament to the power of strategic molecular design in modern chemistry. Its unique combination of a reactive chloro group, a directing methyl group, and a property-enhancing trifluoromethyl group on a pyridine core makes it an exceptionally valuable building block for the synthesis of novel agrochemicals and pharmaceuticals. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of equipping researchers with the knowledge necessary to unlock its full potential in their scientific endeavors. As the demand for innovative solutions in agriculture and medicine continues to grow, the importance of versatile intermediates like 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is set to increase, paving the way for the next generation of impactful chemical discoveries.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis.[Link]

- Supporting Information for a relevant chemical synthesis paper.

-

ResearchGate. Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine.[Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

-

ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[Link]

- Fisher Scientific. Safety Data Sheet for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.

-

PrepChem.com. Preparation of 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine.[Link]

-

Cole-Parmer. Material Safety Data Sheet - 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine.[Link]

- Google Patents.

-

ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[Link]

-

Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3.[Link]

-

ResearchGate. Three Chloro(trifluoromethyl)pyridines as Model Substrates for Regioexhaustive Functionalization.[Link]

-

ResearchGate. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.[Link]

-

Wikipedia. Buchwald–Hartwig amination.[Link]

- Google Patents.

- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]

-

ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.[Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine.[Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications.[Link]

-

ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.[Link]

-

European Patent Office. Preparation of \trifluoromethyl\pyridines - EP 0110690 A1.[Link]

-

National Center for Biotechnology Information. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.[Link]

-

PubChem. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine.[Link]

-

Oakwood Chemical. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.[Link]

-

PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine.[Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]

- Google Patents. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR [m.chemicalbook.com]

- 4. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 18. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 19. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 20. jelsciences.com [jelsciences.com]

- 21. 3-氯-2-氟-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 22. echemi.com [echemi.com]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 24. fishersci.com [fishersci.com]

- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine, a halogenated and trifluoromethyl-substituted pyridine derivative of significant interest in synthetic chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights into its structural identification, physicochemical properties, a plausible synthetic pathway, and potential applications. Drawing parallels with closely related and well-documented trifluoromethylpyridine analogs, this guide serves as a critical resource for researchers in agrochemical and pharmaceutical development, offering a foundational understanding of this compound's chemistry and its prospective role as a key building block in the synthesis of novel molecules. Methodologies for its characterization via modern analytical techniques and essential safety protocols are also detailed, providing a holistic view for laboratory professionals.

Introduction and Core Chemical Identity

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine belongs to a class of heterocyclic compounds that are of paramount importance as intermediates in the synthesis of a wide array of commercial products, particularly in the agrochemical and pharmaceutical sectors.[1][2] The unique combination of a pyridine core, a trifluoromethyl group, a chlorine atom, and a methyl group imparts specific electronic and steric properties to the molecule, making it a versatile scaffold for further chemical modifications. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of parent molecules.[3]

This guide aims to bridge the current information gap by providing a detailed analysis of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine, leveraging data from its structural analogs to present a complete scientific profile.

IUPAC Name and Structural Identifiers

The unambiguous identification of a chemical entity is the cornerstone of scientific research. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

-

IUPAC Name: 3-chloro-2-methyl-5-(trifluoromethyl)pyridine[4]

A collection of essential identifiers for this compound is provided in the table below for easy reference and database interrogation.

| Identifier | Value | Source |

| PubChem CID | 2736627 | [4] |

| CAS Number | 175277-30-2 | [4] |

| Molecular Formula | C₇H₅ClF₃N | [4] |

| Canonical SMILES | CC1=C(C=C(C=N1)C(F)(F)F)Cl | [4] |

| Molecular Weight | 195.57 g/mol | [4] |

Physicochemical Properties

| Property | Predicted Value | Notes |

| XLogP3 | 2.8 | An indicator of lipophilicity. |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 1 | The pyridine nitrogen. |

| Rotatable Bond Count | 1 | The C-C bond between the pyridine ring and the trifluoromethyl group. |

Data sourced from PubChem CID 2736627.[4]

For context, the closely related compound 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a liquid at room temperature with a melting point of 16-20 °C and a boiling point of 50-55 °C at 11 mmHg.[5][6] Given the substitution of a fluorine atom with a methyl group, it is reasonable to anticipate that 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine will have a slightly higher boiling point due to increased molecular weight and van der Waals forces.

Proposed Synthetic Pathway

A definitive, peer-reviewed synthesis of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine has not been prominently documented. However, based on established synthetic methodologies for substituted pyridines, a plausible and logical synthetic route can be proposed.[5][7][8] The most strategic approach involves the synthesis of a key intermediate, 2-methyl-5-(trifluoromethyl)pyridine , followed by a regioselective chlorination at the 3-position.

The overall proposed workflow is depicted in the following diagram:

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. Directing Effects | ChemTalk [chemistrytalk.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine molecular weight

An In-depth Technical Guide to 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine (CAS No: 175277-30-2), a fluorinated heterocyclic compound of significant interest in modern chemical synthesis. Designed for researchers, scientists, and professionals in drug development and agrochemical industries, this document delves into the molecule's fundamental properties, logical synthetic pathways, and its role as a critical building block in the creation of high-value downstream products.

Core Molecular Identity and Physicochemical Properties

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a substituted pyridine ring, a structural motif prevalent in both pharmaceutical and agrochemical agents. The presence of a trifluoromethyl (-CF3) group, a chloro (-Cl) atom, and a methyl (-CH3) group imparts a unique combination of lipophilicity, metabolic stability, and electronic properties that make it a valuable synthetic intermediate.

The trifluoromethyl group, in particular, is a key bioisostere for various functional groups. Its strong electron-withdrawing nature can significantly alter the pKa of the parent pyridine ring, influencing its binding characteristics to biological targets. Furthermore, the metabolic stability of the C-F bond often enhances the pharmacokinetic profile of the final active ingredient.

Key Molecular Data

A summary of the core physicochemical properties for 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is presented below. These values are critical for experimental design, reaction modeling, and regulatory documentation.

| Property | Value | Source |

| CAS Number | 175277-30-2 | PubChem[1] |

| Molecular Formula | C₇H₅ClF₃N | PubChem[1], Oakwood Chemical[2] |

| Molecular Weight | 195.57 g/mol | PubChem[1] |

| IUPAC Name | 3-chloro-2-methyl-5-(trifluoromethyl)pyridine | PubChem[1] |

| SMILES | CC1=C(C=C(C=N1)C(F)(F)F)Cl | PubChem[1] |

| InChIKey | NKYBAQUYKRUCIO-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Computed) | 2.8 | PubChem[1] |

| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |

Note: Experimental data such as melting point, boiling point, and density are not widely reported in publicly available literature. Researchers should perform their own characterization upon synthesis or acquisition.

Structural Representation

The two-dimensional structure of the molecule is visualized below, highlighting the substitution pattern on the pyridine core.

Caption: 2D structure of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine.

Synthesis Strategies and Methodologies

While specific, peer-reviewed synthesis protocols for 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine are not extensively documented, its structure allows for a logical deduction of viable synthetic routes based on established methodologies for related trifluoromethylpyridines.[3] The most common strategies involve the construction of the substituted pyridine ring or the modification of a pre-existing pyridine derivative.

A plausible and industrially relevant approach starts from a readily available picoline derivative, followed by chlorination and fluorination steps. The synthesis of the closely related compound, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), often begins with 3-picoline, which undergoes chlorination and fluorination to yield the trifluoromethyl group, followed by further chlorination of the pyridine ring.[4][5]

Proposed Synthetic Workflow

The following diagram outlines a logical, multi-step synthesis pathway. This proposed workflow is based on analogous preparations of fluorinated pyridines and represents a robust starting point for laboratory-scale synthesis.

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and should be optimized for safety and yield.

Step 1: Synthesis of 5-Chloro-2-methylpyridine (Sandmeyer Reaction)

-

Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-methyl-5-aminopyridine in aqueous HCl. Cool the mixture to 0-5°C in an ice-salt bath.

-

Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C. Stir for 30 minutes.

-

Copper Catalyst: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

-

Reaction: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will occur.

-

Workup: After the reaction subsides, allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify via distillation or chromatography.

Step 2: Chlorination to 3,5-Dichloro-2-methylpyridine

-

Setup: Dissolve the 5-Chloro-2-methylpyridine from the previous step in a suitable solvent such as sulfuric acid or acetic acid.

-

Chlorinating Agent: Add N-chlorosuccinimide (NCS) portion-wise to the solution at room temperature.

-

Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent. Purify as described above.

Step 3: Trifluoromethylation

-

Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve 3,5-Dichloro-2-methylpyridine in an anhydrous polar aprotic solvent like DMF or NMP.

-

Reagents: Add a copper(I) catalyst (e.g., CuI) and a trifluoromethylating agent such as (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent).

-

Reaction: Heat the reaction mixture to 100-140°C. The reaction is typically monitored over several hours to completion.

-

Workup: Cool the mixture, quench with an aqueous solution of ammonium chloride, and extract with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography to yield the final product, 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine.

Applications in Synthesis

The true value of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine lies in its utility as a versatile chemical intermediate. The chlorine atom at the 3-position is susceptible to nucleophilic substitution or can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities.

Trifluoromethylpyridines are foundational to a wide range of commercial products, particularly in the life sciences.[4]

-

Agrochemicals: Many modern herbicides, fungicides, and insecticides incorporate the trifluoromethylpyridine scaffold. The compound 2,3-Dichloro-5-(trifluoromethyl)pyridine is a key precursor to insecticides like chlorfluazuron and fluazuron.[5] Similarly, 2-amino-3-chloro-5-trifluoromethylpyridine serves as an intermediate for potent insecticides.[6] It is highly probable that 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is used in analogous synthetic campaigns to produce next-generation crop protection agents.

-

Pharmaceuticals: The pyridine ring is a privileged structure in medicinal chemistry. The unique electronic and steric properties imparted by the chloro, methyl, and trifluoromethyl substituents make this compound an attractive building block for creating novel drug candidates targeting a wide array of diseases.

The logical flow for utilizing this intermediate in a discovery workflow is depicted below.

Caption: Role as an intermediate in discovery chemistry.

Safety, Handling, and Storage

4.1. Hazard Identification (Inferred)

-

Physical Hazards: Likely a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[7]

-

Health Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed or inhaled.[7][9]

4.2. Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[7]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat.[9]

-

Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with an appropriate organic vapor cartridge.[7]

-

-

Safe Handling Practices: Avoid all personal contact, including inhalation.[9] Do not eat, drink, or smoke in the handling area. Ground and bond containers and receiving equipment to prevent static discharge.[8]

4.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from heat, sparks, and sources of ignition.[8]

Conclusion

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a specialized chemical intermediate with significant potential for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical sectors. While detailed experimental data is sparse in public literature, its structural similarity to well-documented compounds allows for the design of robust synthetic strategies and the implementation of appropriate safety protocols. Its unique combination of functional groups makes it a prime candidate for library synthesis and the development of next-generation active ingredients.

References

-

PubChem. (n.d.). 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 91–103. Retrieved from [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

Huimeng Bio-tech. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical. Retrieved from [Link]

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

Sources

- 1. 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine [oakwoodchemical.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical [huimengchem.cn]

- 6. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Solubility Profile of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry and material science. The presence of a trifluoromethyl group, a chlorine atom, and a methyl group on the pyridine ring imparts unique electronic and steric properties, making it a valuable building block for synthesizing complex target molecules.

The efficiency of any synthetic route or formulation process heavily relies on the solubility of its components. Proper solvent selection, guided by accurate solubility data, can significantly impact reaction rates, yield, and purity. In drug development, solubility is a critical determinant of a compound's bioavailability and is a key parameter assessed during pre-formulation studies. This guide serves as a foundational resource, explaining the factors that influence the solubility of this specific compound and providing a robust methodology for its experimental determination.

Physicochemical Properties of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key physicochemical parameters for 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClF₃N | PubChem[1] |

| Molecular Weight | 195.57 g/mol | PubChem[1] |

| Calculated XLogP3 | 2.8 | PubChem[1] |

| IUPAC Name | 3-chloro-2-methyl-5-(trifluoromethyl)pyridine | PubChem[1] |

The molecule's structure features a polar pyridine ring, a nonpolar methyl group, and two electron-withdrawing groups: chlorine and trifluoromethyl. The calculated XLogP3 value of 2.8 indicates a moderate degree of lipophilicity, suggesting that it will be more soluble in organic solvents than in water. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which will influence its interaction with protic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility.[2] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.[2][3]

-

Polarity: The asymmetric distribution of electron density in 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine due to the electronegative Cl, F, and N atoms makes it a polar molecule. Therefore, it is expected to have limited solubility in nonpolar solvents like hexane or heptane. Its solubility should be higher in solvents of intermediate to high polarity.

-

Intermolecular Forces: The primary intermolecular forces at play for this compound are dipole-dipole interactions and London dispersion forces. While it can accept hydrogen bonds, it cannot donate them.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents have dipoles but do not have O-H or N-H bonds. They are expected to be effective solvents for 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine as they can engage in dipole-dipole interactions.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They should also be effective solvents, though the energy cost of disrupting the solvent's own hydrogen-bonding network may play a role.

-

Nonpolar Solvents (e.g., toluene, hexane): These solvents primarily interact through weak London dispersion forces. While the compound will experience these forces, the lack of stronger dipole-dipole interactions suggests lower solubility compared to polar solvents.

-

A more advanced predictive tool is the Hansen Solubility Parameters (HSP) , which breaks down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4][5] For a solute to dissolve in a solvent, their Hansen parameters should be similar. Estimating or calculating the HSP for 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine and comparing them to known values for various solvents can provide a quantitative prediction of solubility.[2][6]

Experimental Determination of Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound in a solvent.[3] This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 105.[7]

Mandatory Visualization: Experimental Workflow

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Experimental Protocol

A. Materials and Reagents:

-

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine (solute)

-

High-purity organic solvents (e.g., HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

B. Procedure:

-

Preparation: Add an excess amount of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine to a series of vials. The excess is critical to ensure a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period.

-

Self-Validation of Equilibrium: To ensure trustworthiness, equilibrium must be confirmed. This is achieved by taking samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the measured concentration of consecutive samples does not change significantly.

-

Sampling: Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. The concentration of the original saturated solution is then calculated by applying the dilution factor.

Expected Solubility Trends and Data Interpretation

While a comprehensive public dataset is sparse, based on the compound's structure and theoretical principles, the following solubility trends can be anticipated. This table should be populated with experimentally determined values.

| Solvent Class | Solvent | Expected Solubility (at 25°C) | Rationale |

| Alcohols | Methanol, Ethanol | High | Polar protic solvents that can interact via dipole-dipole forces and accept hydrogen bonds from the pyridine nitrogen. |

| Ketones | Acetone | High | A polar aprotic solvent with a strong dipole moment, effective at dissolving polar solutes. |

| Esters | Ethyl Acetate | Moderate to High | A moderately polar aprotic solvent. |

| Halogenated | Dichloromethane | Moderate to High | A polar aprotic solvent capable of dipole-dipole interactions. |

| Aromatics | Toluene | Moderate | Less polar than other solvents, but polarizability of the aromatic ring can aid dissolution. Patents suggest its use as a reaction solvent. |

| Ethers | Diethyl Ether | Low to Moderate | Lower polarity and weaker dipole compared to ketones or esters. |

| Hydrocarbons | n-Heptane, Hexane | Very Low | Nonpolar solvents that lack the ability to form strong interactions with the polar solute. |

Factors Influencing Solubility

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the dissolution process is typically endothermic. This relationship should be determined experimentally if the process temperature varies.

-

Solvent Purity: The presence of impurities, especially water, in organic solvents can significantly alter the solubility of a compound. Always use high-purity, dry solvents for accurate measurements.

-

Polymorphism: The solute may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility. It is important to characterize the solid form being used.

Applications in Research and Development

-

Process Chemistry: Solubility data is vital for selecting appropriate solvents for chemical reactions, ensuring reactants remain in solution. It is also critical for designing crystallization and purification processes to maximize yield and purity.

-

Formulation Science: In drug development, solubility in various pharmaceutically acceptable solvents is a primary consideration for creating liquid dosage forms or for developing solvent-based processes like spray drying.

-

Analytical Chemistry: Knowledge of solubility is necessary for preparing stock solutions and choosing mobile phases in chromatographic techniques like HPLC.

Safety Precautions

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine should be handled with care. Users should always consult the latest Safety Data Sheet (SDS) before use. General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a compound with moderate lipophilicity and polarity. It is expected to be most soluble in polar aprotic and polar protic organic solvents, with limited solubility in nonpolar hydrocarbons. While extensive public data is lacking, this guide provides the essential theoretical background and a robust, self-validating experimental protocol based on the isothermal shake-flask method. By following this methodology, researchers and drug development professionals can generate the high-quality, reliable solubility data needed to support their work in synthesis, purification, and formulation.

References

-

PubChem. 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

CHEM 101L. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. N.D. [Link]

-

Department of Chemistry, University of Calgary. Experiment: Solubility of Organic & Inorganic Compounds. N.D. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. N.D. [Link]

-

FILAB. (2023). Solubility testing in accordance with the OECD 105. [Link]

-

PubChem. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

Department of Chemistry, McMaster University. (2023, August 31). Solubility of Organic Compounds. [Link]

-

OECD. (2009, September 7). OECD Guidelines for the Testing of Chemicals, Section 2, Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei). [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. National Center for Biotechnology Information. [Link]

-

European Commission. (2012, October 2). OECD Guideline for the Testing of Chemicals 211: Daphnia magna Reproduction Test. [Link]

-

OECD. (1995, July 27). OECD Guideline for the Testing of Chemicals 105: Water Solubility. [Link]

-

Cole-Parmer. (N.D.). Material Safety Data Sheet - 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. [Link]

-

Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. [Link]

-

Martinez, F., & Jouyban, A. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 28(4), 518-520. [Link]

-

Wikipedia. (2023). Hansen solubility parameter. [Link]

-

Hansen Solubility. (N.D.). Hansen Solubility Parameters. [Link]

-

Fardi, T., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(12), 17859-17868. [Link]

-

Wikipedia. (2023). Solvent. [Link]

- Google Patents. (2017).

Sources

- 1. 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solvent - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. filab.fr [filab.fr]

A Comprehensive Technical Guide to the Material Safety of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine (CAS No. 175227-30-2). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to explain the causality behind safety protocols, ensuring a robust and self-validating system of laboratory safety. Given the limited specific toxicological data for this exact compound, this guide incorporates safety information from the closely related and well-documented analogue, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, to provide a comprehensive and conservative safety profile.

Chemical and Physical Identity

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a substituted pyridine derivative, a class of heterocyclic compounds widely utilized as building blocks in pharmaceutical and agrochemical synthesis. Its trifluoromethyl group and chlorine atom impart specific electronic and lipophilic properties, making it a valuable intermediate. A thorough understanding of its physical properties is the foundation of its safe handling.

Caption: Chemical structure of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-chloro-2-methyl-5-(trifluoromethyl)pyridine | [1] |

| CAS Number | 175227-30-2 | [1][2] |

| Molecular Formula | C₇H₅ClF₃N | [1][2] |

| Molecular Weight | 195.57 g/mol | [1][2] |

| Density | 1.354 g/cm³ | [2] |

| Boiling Point | 161.9 °C at 760 mmHg | [2] |

| Flash Point | 51.7 °C (125.1 °F) - closed cup | [2][3] |

| Vapor Pressure | 2.904 mmHg at 25°C |[2] |

Hazard Identification and GHS Classification

While specific GHS classification for the 2-methyl variant is not widely published, the data for the structurally analogous 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine provides a reliable basis for assessing its hazards.[3][4][5] The primary risks associated with this class of compounds are flammability and irritation to the skin, eyes, and respiratory system.

Caption: GHS Pictograms for associated hazards.

Table 2: GHS Hazard Classification

| Classification | Hazard Code | Description |

|---|---|---|

| Flammable liquids | H226 | Flammable liquid and vapor.[3][4] |

| Skin irritation | H315 | Causes skin irritation.[3][4] |

| Eye irritation | H319 | Causes serious eye irritation.[3][4] |

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation.[3][4] |

These classifications mandate careful handling to prevent ignition and direct contact. The irritant nature of the compound is likely due to its chemical reactivity and ability to disrupt cellular membranes upon contact.

Safe Handling, Storage, and Exposure Control

A multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and strict handling protocols is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary engineering control is to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] This is critical for two reasons:

-

Inhalation Hazard: The compound's vapor pressure indicates it will volatilize at room temperature.[2] A fume hood captures these vapors, preventing them from entering the user's breathing zone and causing respiratory irritation.[4]

-

Flammability Risk: The flash point of ~52°C means that flammable vapors can form at temperatures achievable in a laboratory.[2][3] A fume hood's constant airflow helps to keep the vapor concentration below the lower explosive limit and vents vapors away from potential ignition sources.

Additionally, an eyewash station and a safety shower must be readily accessible in any area where this chemical is handled.[6][7]

Personal Protective Equipment (PPE): Essential Barrier Protection

Proper PPE is non-negotiable when handling this substance.

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[4][5][8] This is to prevent splashes from causing serious eye irritation.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-resistant lab coat.[4][8] Gloves must be inspected for integrity before use and changed immediately if contamination is suspected. This barrier is crucial to prevent skin irritation.[4]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an organic vapor filter is required.[4][5][6]

Procedural Safeguards and Handling Protocols

The following workflow is designed to minimize risk during handling and transfer operations.

Caption: A self-validating workflow for handling flammable and irritant chemicals.

Key Procedural Rationales:

-

Prevent Static Discharge: The flow of flammable liquids can generate static electricity. Grounding and bonding containers provides a path for static charge to dissipate safely, preventing a spark that could ignite vapors.[4][5]

-

Use Non-Sparking Tools: Mechanical sparks from standard steel tools can be an ignition source. Tools made from materials like bronze or beryllium copper should be used.[2][5]

Storage Requirements

Proper storage is critical for maintaining chemical stability and preventing accidents.

-

Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[2][4]

-

Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[2][4]

-

Incompatibilities: Store away from strong oxidizing agents, as these can react exothermically and increase fire risk.[5][6]

-

Security: The storage area should be locked to restrict access to authorized personnel.[4][8]

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce its severity.

First-Aid Measures

-

Inhalation: Immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4][8]

-

Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs.[4][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[5][6][8] A water spray can be used to cool fire-exposed containers, but a solid stream may be ineffective and spread the flammable liquid.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[5] Thermal decomposition can produce highly toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5][6][9]

-

Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[5][8]

Accidental Release Measures

-

Personal Precautions: Immediately remove all sources of ignition. Evacuate personnel to a safe area upwind of the spill. Ensure adequate ventilation. Wear the appropriate PPE as described in Section 3.2.[4][5]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[5][10]

-

Containment and Cleanup: Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[11] Collect the material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[11]

Stability and Reactivity

Understanding the chemical's stability is key to preventing hazardous reactions.

Table 3: Stability and Reactivity Profile

| Parameter | Description | Source |

|---|---|---|

| Reactivity | No hazardous reactions under normal processing. | [5][6] |

| Chemical Stability | Stable under recommended storage conditions. | [5][6] |

| Conditions to Avoid | Heat, flames, sparks, and other ignition sources. Incompatible materials. | [5][6] |

| Incompatible Materials | Strong oxidizing agents. | [5][6] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl), Hydrogen fluoride (HF). |[5][6] |

Toxicological & Ecological Information

Toxicological Data: The toxicological properties of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine have not been fully investigated.[5] However, based on the GHS classification of its analogues, it is presumed to be harmful if ingested and to cause skin, eye, and respiratory irritation.[4][12] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[5]

Ecological Data: There is no specific ecotoxicity data available. As a standard precaution for halogenated organic compounds, it should not be released into the environment, as such chemicals can be persistent and harmful to aquatic life.[5][10] All waste must be disposed of according to local, regional, and national regulations.[4]

References

-

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736627. PubChem. [Link]

-

3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248. PubChem. [Link]

-

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618. PubChem. [Link]

-

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Oakwood Chemical. [Link]

-

Material Safety Data Sheet - 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. Cole-Parmer. [Link]

-

Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer. [Link]

Sources

- 1. 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 3-氯-2-氟-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. echemi.com [echemi.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Discovery and history of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

An In-depth Technical Guide to 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine: Discovery, Synthesis, and Applications

Abstract

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a critical fluorinated building block in modern chemistry. Its unique substitution pattern imparts desirable physicochemical properties, making it a valuable intermediate in the synthesis of numerous high-value products, particularly within the agrochemical and pharmaceutical sectors. This guide provides a comprehensive overview of its historical development, the evolution of its synthetic routes from early methods to industrial-scale production, and its key applications. We will delve into the mechanistic underpinnings of the synthetic strategies, offering field-proven insights into experimental choices and process optimization.

Discovery and Historical Context: The Rise of Fluorinated Pyridines

The development of 3-chloro-2-methyl-5-(trifluoromethyl)pyridine is intrinsically linked to the post-war boom in fluorine chemistry and the agricultural industry's demand for more potent and selective crop protection agents. The introduction of the trifluoromethyl (-CF3) group into organic molecules was a transformative step, as this moiety is known to enhance metabolic stability, lipophilicity, and binding affinity, thereby amplifying biological activity.

The journey to efficiently synthesize trifluoromethylpyridines was fraught with challenges. Early methods for introducing chlorine atoms at the 3-position of the pyridine ring were particularly difficult.[1] Initial efforts often resulted in mixtures of isomers, with chlorination favoring the α-positions (2- and 6-) of the pyridine ring.[1]

Pioneering work in the late 1970s and early 1980s led to the development of processes for producing 3-chloro-5-trifluoromethylpyridine derivatives.[1] These advancements, detailed in patents from companies like Ishihara Sangyo Kaisha, Ltd., laid the groundwork for the commercial viability of this class of compounds.[1][2][3][4] These processes evolved from liquid-phase reactions, which could be economically disadvantageous due to the large quantities of catalyst required, to more efficient vapor-phase chlorination techniques.[1] The demand for these intermediates has grown steadily over the past three decades, driven by the launch of new agrochemicals.[3][4]

The Synthesis of a Keystone Intermediate

The industrial production of trifluoromethylpyridines like 3-chloro-2-methyl-5-(trifluoromethyl)pyridine has evolved significantly, moving towards more efficient, scalable, and cost-effective routes. The two most common strategies are the "building-block" method, which assembles the pyridine ring from a trifluoromethyl-containing precursor, and the "direct fluorination" method, which involves a chlorine/fluorine exchange.[3][4]

Industrial Synthesis via Halogen Exchange

A prevalent industrial route involves the stepwise chlorination and subsequent fluorination of a readily available starting material, such as a picoline derivative. This multi-step process allows for precise control over the introduction of the substituents.

Caption: Generalized workflow for the industrial synthesis of a key trifluoromethylpyridine intermediate via halogen exchange.

Detailed Protocol: Liquid-Phase Fluorination

The halogen exchange reaction, converting a trichloromethyl group to a trifluoromethyl group, is a critical step. While vapor-phase fluorination is common, liquid-phase processes offer an alternative.

Objective: To convert 2,3-dichloro-5-(trichloromethyl)pyridine to 2,3-dichloro-5-(trifluoromethyl)pyridine.

Methodology:

-

Reactor Setup: A pressure-resistant reactor is charged with the starting material, 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is introduced into the reactor. A stoichiometric excess of HF is typically used to drive the reaction to completion.[5][6]

-

Reaction Conditions: The mixture is heated under pressure. Temperatures can range from 170°C to 200°C with pressures exceeding 200 psig (1480 kPa).[5]

-

Monitoring: The reaction is monitored by sampling and analyzing the mixture (e.g., via GC) to determine the conversion of the starting material.

-

Work-up: Upon completion, the excess HF is carefully neutralized, and the crude product is isolated.

-

Purification: The final product is purified by distillation to achieve the high purity required for subsequent synthetic steps.

Causality Behind Experimental Choices:

-

Anhydrous HF: The use of anhydrous hydrogen fluoride is crucial as the presence of water would lead to unwanted side reactions and corrosion.

-

Elevated Temperature and Pressure: These conditions are necessary to facilitate the liquid-phase halogen exchange. The high pressure maintains the HF in the liquid phase at the required reaction temperature.[5] This method avoids the very high temperatures and potential decomposition issues associated with some vapor-phase reactions.[5]

-

Catalyst-Free Option: Some modern processes can be run efficiently without a catalyst, which simplifies product purification and reduces costs associated with catalyst purchase and disposal.[5] However, in other variations, metal halide catalysts like iron chlorides (FeCl3) may be employed to enhance the reaction rate.[6]

Table 1: Comparison of Synthetic Methods for Trifluoromethylpyridines

| Method | Phase | Typical Temperature | Key Reagents | Advantages | Disadvantages |

| Stepwise Halogenation [4][7][8] | Liquid/Vapor | >300°C (Vapor) | Cl2, HF | High demand product (2,3,5-DCTF) | Multi-step process |

| Simultaneous Halogenation [7][8] | Vapor | >300°C | Cl2, HF, Metal Catalyst | One-step to key intermediates (e.g., 2,5-CTF) | Formation of multi-chlorinated by-products |

| Liquid-Phase Fluorination [5] | Liquid | 170-200°C | Anhydrous HF | Avoids very high temperatures | Requires high-pressure equipment |